molecular formula C15H18N2O3S B6076397 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole

3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole

Cat. No. B6076397
M. Wt: 306.4 g/mol
InChI Key: BUYWJGKDZAMQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole is a chemical compound with potential applications in scientific research. This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves its binding to the allosteric site of this compound, which inhibits the activation of this receptor by glutamate. This leads to a decrease in intracellular calcium levels and a reduction in downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The inhibition of this compound signaling has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound signaling. This compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in addiction and reward-related behaviors. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models. However, the exact physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in lab experiments is its high potency and selectivity for this compound. This allows for precise modulation of this compound signaling without affecting other receptors. Additionally, this compound has good pharmacokinetic properties, such as high brain penetration and long half-life. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity testing are necessary before using this compound in in vivo experiments.

Future Directions

There are several future directions for the use of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in scientific research. One direction is to investigate the therapeutic potential of this compound in various neurological and psychiatric disorders, such as addiction, anxiety, depression, and neurodegenerative diseases. Another direction is to identify the downstream signaling pathways of this compound and to develop new therapeutic targets. Additionally, the development of new this compound antagonists with improved potency, selectivity, and safety profiles is an ongoing area of research.

Synthesis Methods

The synthesis of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves several steps. The starting material is 4-bromo-2,6-dimethylisoxazole, which is reacted with sodium hydride and 1-benzylpiperidine to form 4-(1-benzylpiperidin-4-yl)-2,6-dimethylisoxazole. This intermediate is then treated with phenylsulfonyl chloride and triethylamine to obtain 4-(1-benzylpiperidin-4-yl)-3,5-dimethylisoxazole-phenylsulfonate. Finally, the benzyl group is removed by hydrogenation to yield this compound.

Scientific Research Applications

3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has potential applications in various scientific research fields. As a potent this compound antagonist, this compound can be used to investigate the role of this compound in various physiological and pathological processes, such as addiction, anxiety, depression, and neurodegenerative diseases. Additionally, this compound can be used to study the downstream signaling pathways of this compound and to identify potential therapeutic targets.

properties

IUPAC Name

4-[1-(benzenesulfonyl)pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-15(12(2)20-16-11)14-9-6-10-17(14)21(18,19)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYWJGKDZAMQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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